molecular formula C27H27N3O3 B2922483 1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 586994-81-2

1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2922483
CAS No.: 586994-81-2
M. Wt: 441.531
InChI Key: LZRAJLUVLCIBIN-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2-methoxyphenyl group and a benzo[d]imidazole moiety. The benzimidazole is further functionalized with a 2-(p-tolyloxy)ethyl chain, which introduces steric bulk and lipophilicity.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-11-13-21(14-12-19)33-16-15-29-23-8-4-3-7-22(23)28-27(29)20-17-26(31)30(18-20)24-9-5-6-10-25(24)32-2/h3-14,20H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRAJLUVLCIBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry:

  • Used as a precursor or intermediate for synthesizing more complex molecules.

  • Studied for its interesting electronic properties due to the conjugated system.

Biology:

  • Acts as a probe in biochemical assays.

Medicine:

  • Investigated for potential pharmaceutical applications.

  • Possesses structural motifs seen in bioactive molecules.

Industry:

  • Utilized in the production of specialized coatings and polymers.

  • Component in high-performance materials due to its stable structure.

Mechanism of Action

1-(2-Methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects through interactions with specific molecular targets. Its mechanism of action might involve:

  • Enzyme Binding: : Binding to active sites of enzymes, modulating their activity.

  • Receptor Interaction: : Acting as an agonist or antagonist at specific receptors.

  • Pathways: : Involvement in signaling pathways, particularly those influenced by its benzimidazole core.

Comparison with Similar Compounds

Structural Analogues

5-Aryl-4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(Naphthalen-2-yl)Thiazol-2-yl)Pyrrolidin-2-one (5a–h)
  • Structural Differences: Replaces the 2-methoxyphenyl group with a naphthalene-thiazole moiety.
  • Impact on Properties : Higher molecular weight (~450–500 g/mol) compared to the target compound (~443 g/mol) and reduced solubility due to the hydrophobic naphthalene group .
4-{1-[2-(4-Allyl-2-Methoxyphenoxy)Ethyl]-1H-Benzo[d]imidazol-2-yl}-1-(2-Methoxyphenyl)Pyrrolidin-2-one (CAS 890633-38-2)
  • Structural Differences: Features an allyl-substituted methoxyphenoxy group instead of p-tolyloxy. The allyl group may confer reactivity for covalent binding or polymerization.
1-(4-Fluorophenyl)Methyl-4-{1-(2-(4-Methylphenoxy)Ethyl)-1H-Benzo[d]imidazol-2-yl}Pyrrolidin-2-one (CAS 915189-16-1)
  • Structural Differences: Substitutes the 2-methoxyphenyl with a 4-fluorophenylmethyl group.
  • Impact on Properties : Higher polarity (due to fluorine) and altered binding affinity to hydrophobic targets compared to the target compound .
4-(1H-Benzo[d]imidazol-2-yl)-1-(o-Tolyl)Pyrrolidin-2-one (CAS 491874-24-9)
  • Structural Differences : Lacks the p-tolyloxyethyl chain and uses an o-tolyl group (ortho-methylphenyl) instead of 2-methoxyphenyl.
  • Impact on Properties : Reduced steric bulk and electron-donating effects (methyl vs. methoxy), likely decreasing solubility and altering conformational flexibility .

Spectroscopic Characterization

  • Benzimidazole Formation : Confirmed by IR (N–H stretching ~3400 cm⁻¹) and NMR (singlet at ~10.8 ppm for NH protons; 13C signal at 160–165 ppm for imidazole carbons) .
  • Differentiation :
    • The 2-methoxyphenyl group in the target compound shows distinct aromatic protons at ~6.8–7.5 ppm, whereas fluorophenyl (CAS 915189-16-1) exhibits 19F NMR shifts .
    • Allyl groups (CAS 890633-38-2) display characteristic vinyl proton signals at ~5.2–5.8 ppm .

Pharmacological and Physicochemical Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Potential Applications
Target Compound ~443 g/mol 2-Methoxyphenyl, p-tolyloxy ~3.5 Enzyme inhibition, CNS targets
5a–h (naphthalene-thiazole) ~450–500 g/mol Naphthalene-thiazole ~4.2 Antimicrobial, anticancer
CAS 915189-16-1 ~443 g/mol 4-Fluorophenylmethyl ~3.8 Neuroprotective agents
CAS 890633-38-2 ~460 g/mol Allyl-methoxyphenoxy ~4.0 Reactive intermediates, prodrugs
  • Solubility : The target compound’s methoxy group improves aqueous solubility compared to naphthalene-thiazole derivatives (5a–h) but is less polar than fluorophenyl analogues .
  • Bioactivity: Benzimidazole-pyrrolidinone hybrids (e.g., ) show acetylcholinesterase inhibition, suggesting the target compound may share similar mechanisms .

Biological Activity

The compound 1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex molecule with potential pharmacological applications. This article explores its biological activity, including anticancer, antimicrobial, and other therapeutic effects, supported by various studies and data.

Chemical Structure and Properties

This compound features a unique structure that combines a pyrrolidin-2-one core with a benzimidazole moiety, which is known for its diverse biological activities. The methoxy and p-tolyloxy substituents enhance its lipophilicity, potentially improving membrane permeability and biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar benzimidazole derivatives. For instance, compounds containing benzimidazole moieties have shown significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A-431 (skin cancer) cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
2gMDA-MB-23116.38Induces apoptosis via mitochondrial pathway
1A-431<10Inhibition of Bcl-2 protein
13Both<20Hydrophobic interactions with proteins

The mechanism of action for these compounds often involves the induction of apoptosis through the disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors. The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl rings significantly influence cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed in various studies. Benzimidazole derivatives are known for their antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicroorganismMIC (μg/mL)Activity Type
2gStaphylococcus aureus4Antibacterial
2gCandida albicans64Antifungal
1Aspergillus niger64Antifungal

The results indicate that compounds with certain alkyl substitutions exhibit enhanced antimicrobial activities against both bacterial and fungal strains. The introduction of substituents on the benzimidazole ring has been shown to improve efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies

A recent case study focused on the synthesis and biological evaluation of novel pyrimidine-benzimidazole hybrids demonstrated that modifications in the structure could lead to improved antiproliferative effects against cancer cell lines. The study found that the presence of specific functional groups was critical for enhancing biological activity, particularly in targeting cancer cells .

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